2-Aminonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIVDNYJNOPGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063801 | |
| Record name | 2-Aminonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-47-1 | |
| Record name | 2-Aminonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminonicotinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Aminonicotinic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S29G45VTQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 Aminonicotinic Acid
Established Synthetic Routes to 2-Aminonicotinic Acid
Traditional methods for the synthesis of this compound have been well-documented, providing foundational pathways to this important chemical intermediate. These routes often involve multi-step sequences starting from readily available precursors.
Amination of Nicotinic Acid Derivatives
The direct introduction of an amino group onto a nicotinic acid scaffold is a common strategy for the synthesis of this compound. One approach involves the conversion of nicotinic acid to its more reactive acid chloride derivative. This is typically achieved by treating nicotinic acid with a chlorinating agent like thionyl chloride. The resulting nicotinoyl chloride can then be reacted with an appropriate amine to introduce the amino group at the 2-position.
Another effective method for the amination of pyridines involves the use of pyridine (B92270) N-oxides. Pyridine N-oxides can be activated using agents like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine, such as tert-butylamine. This reaction facilitates the nucleophilic addition of the amine to the pyridine ring, primarily at the 2- and 4-positions. A subsequent deprotection step can then reveal the desired 2-aminopyridine (B139424) derivative. researchgate.net This strategy offers high yields and excellent selectivity for the 2-position. researchgate.net
Synthesis from Quinoline (B57606) via Oxidation and Subsequent Transformations
The key steps in this synthesis are:
Oxidation of Quinoline: Quinoline is oxidized to yield 2,3-pyridinedicarboxylic acid. A superior oxidant system for this transformation is a mixture of sodium chlorate (B79027) (NaClO₃), sulfuric acid (H₂SO₄), and copper sulfate (B86663) (CuSO₄), which provides a yield of 65.2% for this step. researchgate.net
Anhydride Formation: The resulting 2,3-pyridinedicarboxylic acid undergoes intramolecular dehydration, typically mediated by acetic anhydride, to form 2,3-pyridinedicarboxylic anhydride. researchgate.net
Ammonolysis: The anhydride is then subjected to ammonolysis to open the ring and form an amide-acid derivative. researchgate.net
Hofmann Degradation: Finally, a Hofmann degradation reaction is employed to introduce the amino group at the C(2) position, completing the synthesis of this compound. researchgate.net
This method is considered suitable for large-scale preparation due to the low cost of the starting material, operational safety, and straightforward purification procedures. researchgate.net The final product can achieve a purity of 98% as determined by HPLC. researchgate.net
| Step | Reagents and Conditions | Intermediate/Product | Yield | Purity |
| 1. Oxidation | Quinoline, NaClO₃, H₂SO₄, CuSO₄ | 2,3-Pyridinedicarboxylic acid | 65.2% | - |
| 2. Dehydration | Acetic anhydride | 2,3-Pyridinedicarboxylic anhydride | - | - |
| 3. Ammonolysis | Ammonia (B1221849) | - | - | - |
| 4. Hofmann Degradation | - | This compound | Overall 29% | 98% (HPLC) |
Pyridine Cyclization Methods involving β-Diketones and Amidine Derivatives
The construction of the pyridine ring itself is a fundamental approach to synthesizing substituted pyridines like this compound. One such classical method involves the condensation of β-dicarbonyl compounds with amidine derivatives. jst.go.jp This type of reaction, often referred to as a pyridine cyclization, allows for the assembly of the pyridine core from acyclic precursors.
Dornow and others have reported the synthesis of this compound derivatives through the condensation of β-diketones with amidines or imino ethers. jst.go.jp By reacting β-diketones, which may be unsymmetrical, with reagents like malonamideamidine or ethyl 3-amino-3-ethoxyacrylate, new derivatives of this compound can be obtained. jst.go.jp For instance, the condensation of a β-diketone with ethyl 3-amino-3-ethoxyacrylate can yield products such as ethyl 2-amino-4-ethoxymethyl-6-methylnicotinate and diethyl 2-amino-6-methyl-3,5-pyridinedicarboxylate. jst.go.jp These reactions provide a versatile entry point to various substituted 2-aminonicotinic acids.
Preparation from 2-Chloro-3-nitropyridine
A direct and high-yielding synthesis of this compound can be achieved starting from 2-chloro-3-nitropyridine. google.com This two-step process is characterized by its simplicity and suitability for industrial-scale production, with a reported total yield of up to 89.2% and a product purity of 97%. google.com
The synthetic sequence is as follows:
Amination: 2-Chloro-3-nitropyridine is reacted with liquefied ammonia under pressure to synthesize 2-amino-3-nitropyridine (B1266227). The reaction temperature is typically maintained between 45-70°C, with an optimal temperature of 65°C for a duration of 8 hours. google.com
Hydrolysis: The resulting 2-amino-3-nitropyridine is then hydrolyzed under alkaline conditions to form the salt of this compound. The hydrolysis is followed by adjusting the pH to precipitate the final product. google.com
This method benefits from the use of low-cost, common industrial raw materials and is considered environmentally friendly with minimal pollution. google.com
| Starting Material | Key Reagents | Intermediate | Final Product | Overall Yield | Purity |
| 2-Chloro-3-nitropyridine | 1. Liquefied ammonia2. Base (for hydrolysis) | 2-Amino-3-nitropyridine | This compound | Up to 89.2% | Up to 97% |
Modern Synthetic Approaches
In recent years, more efficient and environmentally benign methods have been developed for the synthesis of this compound and its derivatives. These modern approaches often utilize advanced technologies to accelerate reactions and improve yields.
Microwave-Assisted Synthesis from 2-Chloronicotinic Acid with Amines
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid and various amines is significantly enhanced by microwave irradiation. This method allows for the rapid and high-yield preparation of a range of this compound derivatives.
In a typical procedure, 2-chloronicotinic acid is reacted with an amine in the presence of a base. For example, the reaction of 2-chloronicotinic acid with aqueous methylamine (B109427) under microwave irradiation at 120°C for 2 hours or 140°C for 1.5 hours produces 2-(methylamino)nicotinic acid in high yield. The optimal conditions for a broader range of amines involve using 3 equivalents of the amine and 3 equivalents of diisopropylethylamine as a base in water, with heating at 200°C for 2 hours. This protocol has been successfully applied to various aliphatic amines, anilines, and benzylamines, yielding the corresponding 2-aminonicotinic acids in moderate to high isolated yields.
| Reactants | Conditions | Product |
| 2-Chloronicotinic acid, 40% aq. MeNH₂ (7 equiv) | Microwave, 120°C, 2 h | 2-(Methylamino)nicotinic acid |
| 2-Chloronicotinic acid, 40% aq. MeNH₂ (7 equiv) | Microwave, 140°C, 1.5 h | 2-(Methylamino)nicotinic acid |
| 2-Chloronicotinic acid, Amine (3 equiv), Diisopropylethylamine (3 equiv) | Microwave, Water, 200°C, 2 h | Substituted 2-aminonicotinic acids |
Optimized Conditions for Hofmann Degradation in Synthesis Pathways
The Hofmann degradation, a critical reaction for converting primary amides into primary amines with one less carbon atom, is a key step in several synthesis routes for this compound. wikipedia.org One notable pathway involves the synthesis of this compound from quinoline. In this multi-step process, quinoline is first oxidized to form 2,3-pyridinedicarboxylic acid (quinolinic acid). This intermediate is then dehydrated to its anhydride, which subsequently undergoes ammonolysis to form 2,3-pyridinedicarboximide (B15084) (the amide). The final step is a Hofmann degradation of this imide to yield this compound. researchgate.net
Research has focused on optimizing the conditions for this Hofmann degradation step to maximize yield and purity. researchgate.net The general mechanism involves the reaction of the primary amide with a reagent like sodium hypobromite (B1234621) (often formed in situ from bromine and a strong base like sodium hydroxide). This forms an N-bromoamide intermediate. A base then abstracts the remaining acidic amide proton, leading to a rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. This isocyanate is then hydrolyzed to the primary amine, releasing carbon dioxide. wikipedia.orgbyjus.com
Strategies for Enhancing Synthetic Yields and Purity
Several strategies have been developed to improve the synthetic yields and purity of this compound and its derivatives. These methods focus on novel starting materials, reaction pathways, and purification techniques to overcome the limitations of traditional approaches.
Another high-yield approach begins with 2-chloro-3-trichloromethylpyridine. This starting material is reacted with liquid ammonia under pressure to form 2-amino-3-trichloromethylpyridine. This intermediate is then hydrolyzed under alkaline conditions to create a 2-aminonicotinate salt, which is subsequently neutralized to precipitate the final this compound. This method is reported to be simple, easy to control, and suitable for industrial production, affording a total yield of 89.2% and a purity of 97%. google.com
Microwave-assisted synthesis has also emerged as a powerful technique for producing this compound derivatives with high yields. For instance, reacting 2-chloronicotinic acid with various amines under microwave irradiation can produce a range of 2-aminonicotinic acids in moderate to high isolated yields. Optimal conditions have been identified as using water as a solvent and heating at 200°C for 2 hours in the presence of a base like diisopropylethylamine. researchgate.net
The table below summarizes and compares these different synthetic strategies.
| Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Reference |
| Quinoline | Oxidation, Dehydration, Ammonolysis, Hofmann Degradation | 29 | 98 (HPLC) | researchgate.net |
| 2-chloro-3-trichloromethylpyridine | Amination with liquid ammonia, Alkaline hydrolysis, pH adjustment | 89.2 | 97 | google.com |
| 2-chloronicotinic acid | Microwave-assisted reaction with amines | High | Not specified | researchgate.net |
| 2-chloro-3-cyano-6-methylpyridine | Reaction with aqueous ammonia, Hydrolysis with potassium hydroxide | 82.9 | 97.06 | justia.com |
These advanced methods demonstrate a significant improvement over conventional techniques that often result in lower yields and require extensive purification. justia.com
Challenges in the Large-Scale Industrial Production of this compound and its Derivatives
Despite the development of improved synthetic methods, several challenges persist in the large-scale industrial production of this compound and its derivatives.
A primary challenge is the reliance on purification techniques that are not amenable to industrial scales. For example, many laboratory-scale syntheses require purification by silica (B1680970) gel column chromatography to remove unreacted starting materials and by-products. This method is often impractical and costly for large-scale manufacturing. justia.com The development of syntheses that yield high-purity products through simple filtration and drying is a significant advantage. researchgate.netresearchgate.net
Low yields and the formation of by-products in some conventional methods also present a hurdle for industrial production. For instance, certain chlorination reactions of this compound derivatives can cause the reaction solution to turn dark brown, indicating the formation of by-products and preventing the reaction from proceeding to completion. justia.com Similarly, amination reactions in organic solvents may not reach completion, necessitating difficult purification steps. justia.com
Furthermore, the use of hazardous reagents in some synthetic routes raises significant safety concerns for large-scale operations. Reagents such as sodium hydride, while effective in the laboratory for certain cyclization reactions, pose safety risks that limit their application in an industrial setting. pharmtech.com The development of safer, alternative methods is crucial for industrial viability.
Derivatization and Analogue Design of 2 Aminonicotinic Acid
Synthesis of Substituted 2-Aminonicotinic Acid Analogues
This compound serves as a versatile scaffold for the development of a wide array of derivatives through strategic modifications at its three key positions: the pyridine (B92270) ring, the amino group, and the carboxylic acid group. These derivatization approaches allow for the fine-tuning of the molecule's physicochemical and biological properties.
Introduction of Functional Groups on the Pyridine Ring
The introduction of various functional groups onto the pyridine ring of this compound is a key strategy for creating diverse analogues. While direct functionalization can be challenging, multi-step synthetic routes starting from substituted pyridines are commonly employed. For instance, the synthesis of this compound itself can be achieved from 2-chloro-3-nitropyridine, a readily available industrial byproduct. google.com This precursor allows for the sequential introduction of the amino and carboxylic acid functionalities.
Methodologies for creating substituted pyridines are extensive and can be adapted for this compound analogues. Ring cleavage and remodeling of (aza)indole or benzofuran (B130515) skeletons represent a robust method for producing pyridines with a variety of substituents, including alkyl/aryl groups and electron-withdrawing groups like esters and sulfones. nih.gov Another approach involves the direct amination of pyridine N-oxides, which can be prepared from the corresponding pyridines. This method allows for the introduction of an amino group at the 2-position with high selectivity. researchgate.net For example, starting from 6-chloronicotinic acid, an o-tolyl substituent can be introduced at the C4 position of the pyridine ring through a one-pot Grignard addition/oxidation sequence. researchgate.net These synthetic strategies provide access to a library of this compound analogues with diverse functional groups on the pyridine core, which are crucial intermediates for more complex molecules. researchgate.net
Modifications at the Amino Group to Form Schiff Bases
The primary amino group of this compound and its derivatives is a reactive handle for the synthesis of Schiff bases, also known as imines or azomethines. These compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone), often under acid or base catalysis. nih.govrroij.com Schiff bases are widely used as intermediates in organic synthesis and as ligands in coordination chemistry. rspublication.com
The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. rroij.com For example, Schiff bases of imidazo[1,2-a]pyridine (B132010), a class of compounds derived from 2-aminopyridine (B139424) structures, are synthesized by reacting the corresponding 3-aminoimidazo[1,2-a]pyridine derivative with various aldehydes, such as 2-thiophenecarbaldehyde. researchgate.net Similarly, amino acid-based Schiff bases can be prepared from the condensation of amino acids with aldehydes like salicylaldehyde. rroij.comresearchgate.net The formation of metal complexes with these Schiff base ligands often enhances their biological properties. rspublication.com The stability and reactivity of the resulting Schiff base can be modulated by the nature of the substituents on both the pyridine ring and the reacting carbonyl compound.
Esterification Reactions for Carboxylic Acid Derivatization
The carboxylic acid group of this compound can be readily converted into esters, a modification that alters the polarity, solubility, and reactivity of the parent molecule. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is reversible, and to drive it towards the formation of the ester, the alcohol is often used in excess, and water, the byproduct, is removed as it forms. libretexts.orgyoutube.com
This method is effective for producing simple alkyl esters like methyl, ethyl, and butyl esters. libretexts.org For more sensitive or sterically hindered carboxylic acids, other methods are available. One such method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, with 4-dimethylaminopyridine (B28879) (DMAP) acting as a catalyst to accelerate the reaction and improve yields, even at room temperature. organic-chemistry.org This approach is particularly useful for synthesizing tert-butyl esters. organic-chemistry.org Procedures have been specifically reported for preparing the tert-butyl esters of various aminonicotinic acids, including the 2-amino isomer, starting from the corresponding halo-substituted nicotinic acids without the need for intermediate purification. researchgate.net
Design and Synthesis of Fused Heterocyclic Systems from this compound
The strategic use of this compound as a building block enables the synthesis of complex, fused heterocyclic systems. These polycyclic structures often exhibit significant biological activities and are of great interest in medicinal chemistry.
Imidazopyridine Analogues as Proton Pump Antagonists
Substituted 2-aminonicotinic acids are key intermediates in the synthesis of imidazo[1,2-a]pyridine analogues, which have been investigated as antagonists of the gastric H+/K+-ATPase, also known as the proton pump. researchgate.netasianpubs.orgresearchgate.net These compounds are designed as potential treatments for acid-related disorders. The synthesis involves the reaction of a substituted this compound with a 2-bromo-1-substituted ethanone (B97240) to construct the core imidazo[1,2-a]pyridine scaffold. scilit.comasianpubs.org
In one study, a series of novel imidazopyridine derivatives were designed, synthesized, and evaluated for their proton pump inhibitory activity. asianpubs.org Molecular docking studies were first performed to predict the binding affinity of the designed compounds to the proton pump ATPase pocket (PDB ID: 4ux2), using the known inhibitor AZD0865 as a reference. asianpubs.orgasianpubs.org Several synthesized compounds exhibited moderate to good inhibitory activity in vitro. scilit.com For example, certain N-(3-(aminomethyl)benzyl)-3-(benzylamino)-2-aryl-imidazo[1,2-a]pyridine-8-carboxamides showed promising results. asianpubs.orgresearchgate.net
| Compound | Substituent at C-2 | IC₅₀ (µg/mL) |
|---|---|---|
| N-(3-(aminomethyl)benzyl)-3-(benzylamino)-2-(o-tolyl)imidazo[1,2-a]pyridine-8-carboxamide | o-tolyl | 6.2 |
| N-(3-(aminomethyl)benzyl)-3-(benzylamino)-2-(4-ethylphenyl)imidazo[1,2-a]pyridine-8-carboxamide | 4-ethylphenyl | 6.0 |
| Compound 11 (structure not fully specified) | Not specified | 4.3 |
| Compound 12 (structure not fully specified) | Not specified | 4.3 |
| AZD0865 (Reference Drug) | - | 2.0 |
Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines Formation
This compound is a reactant in the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, a class of fused heterocyclic compounds with potential cytotoxic activity against cancer cells. chemicalbook.comproquest.com The synthesis is achieved through a one-pot, three-component reaction, a powerful strategy in organic chemistry that allows for the construction of complex molecules in a single step from simple starting materials. rsc.org
This reaction typically involves the condensation of a pyridin-2-amine derivative (such as this compound), an aldehyde (like benzene-1,2-dicarbaldehyde or phthalaldehyde), and a source of cyanide (such as trimethylsilyl (B98337) cyanide). chemicalbook.comrsc.org The reaction can be efficiently catalyzed by a heterogeneous nanocatalyst, for example, superparamagnetic nano-Fe₃O₄@SiO₂ anchored with sulfuric acid, which facilitates easy separation and recycling. rsc.org This multicomponent approach, often a variation of the Groebke–Blackburn–Bienaymé reaction, allows for the introduction of diverse substituents onto the final heterocyclic scaffold by varying the starting 2-aminopyridine. proquest.comrsc.org The resulting pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines can be further functionalized, for instance, through Buchwald-Hartwig cross-coupling reactions to introduce a wide range of aryl and heteroaryl groups. rsc.org
2-Oxo-1,8-naphthyridine-3-carboxylic Acid Derivatives
A significant area of investigation has been the synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which have shown promise as potent gastric antisecretory agents. nih.gov The synthetic pathway to these compounds often involves the cyclization of this compound derivatives. researchgate.net For instance, the reaction of this compound with appropriate reagents can lead to the formation of the 1,8-naphthyridine (B1210474) ring system. sci-hub.se
One study described the synthesis of a series of these derivatives and their evaluation in a pyloric-ligated rat model. nih.gov Two compounds, 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester, were identified as particularly potent inhibitors of total acid output in a dose-dependent manner. nih.gov These compounds also demonstrated inhibitory activity against food-stimulated acid secretion in conscious dogs with Pavlov-pouches, and were found to be more potent than cimetidine (B194882) in rats. nih.gov The precise mechanism of action for this class of compounds remains to be fully elucidated. nih.gov
The 1,8-naphthyridine scaffold itself has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and antihistaminic properties. tandfonline.com The amino and carboxylic acid groups on the core structure are considered critical pharmacophores that interact with biological targets.
| Compound Name | Structure | Biological Activity |
| 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester | Potent gastric antisecretory agent | |
| 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester | Potent gastric antisecretory agent | |
| Cimetidine | H2 receptor antagonist, used as a comparator |
Development of this compound 1-Oxides
The development of this compound 1-oxides represents a significant advancement in the quest for chemically stable inhibitors of quinolinic acid synthesis in the brain. acs.orgnih.gov Quinolinic acid is a neurotoxic metabolite of the tryptophan pathway, and its elevated levels are associated with several neurodegenerative diseases. acs.orgfigshare.com The enzyme responsible for its production is 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO). acs.orgnih.gov
Researchers designed and synthesized a novel class of inhibitors based on the this compound 1-oxide nucleus as a bioisosteric replacement for the unstable o-aminophenol ring of previous substrate-analogue inhibitors. acs.orgunipr.it The synthesis of these N-oxides can be achieved through the oxidation of the corresponding this compound derivatives. acs.orggithub.io
In vitro studies using rat and human brain homogenates demonstrated the inhibitory activity of these compounds on 3-HAO. acs.org For example, this compound 1-oxide itself inhibited the production of quinolinic acid. acs.org Subsequent in vivo studies in rats with the most active inhibitor confirmed its ability to reduce quinolinic acid production, highlighting the potential of this class of compounds as pharmacological tools for studying neurodegenerative diseases. acs.orgnih.gov
| Compound Name | Molecular Formula | Biological Activity |
| This compound 1-oxide | C6H6N2O3 | Inhibitor of quinolinic acid synthesis |
| 5-Bromo-2-aminonicotinic acid 1-oxide | Inhibitor of 3-HAO | |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8-Oxide | Inhibitor of 3-HAO |
Structural Variation for Targeted Biological Activity and Selectivity
Systematic structural variations of the this compound scaffold have been crucial in developing analogues with targeted biological activity and improved selectivity. nih.govmdpi.com By modifying different parts of the molecule, researchers can fine-tune its properties to enhance its interaction with specific biological targets while minimizing off-target effects.
For example, in the development of retinoid X receptor (RXR) agonists, analogues of 6-(ethyl(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid (NEt-TMN) were synthesized and evaluated. nih.gov These modifications aimed to improve biological selectivity and potency compared to existing therapeutics. The results indicated that specific alterations could lead to compounds with more selective RXR activation and reduced cross-signaling with the retinoic acid receptor. nih.gov
Another area of exploration involves the synthesis of Schiff bases derived from this compound. For instance, 2-{[(2-hydroxy-5-methoxyphenyl) methylidene] amino} nicotinic acid was synthesized and, along with its manganese(II) complex, evaluated for antimicrobial activity. chemsociety.org.ng Such studies demonstrate how derivatization can introduce new biological properties to the this compound core.
The strategic modification of the this compound structure allows for the exploration of a wide chemical space, leading to the identification of compounds with diverse pharmacological profiles, from antimicrobial and anticancer agents to modulators of specific receptor pathways. chemsociety.org.ng
Advanced Spectroscopic and Structural Elucidation of 2 Aminonicotinic Acid and Its Derivatives
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-aminonicotinic acid, these studies have provided fundamental insights into its molecular conformation and supramolecular assembly.
In the solid state, this compound exists as a zwitterion, where the proton from the carboxylic acid group is transferred to the pyridine (B92270) ring nitrogen. X-ray diffraction studies confirm this arrangement. nih.gov The molecule crystallizes in the centrosymmetric space group P2(1)/c. nih.gov This zwitterionic nature is a key feature of its solid-state chemistry, influencing its physical properties and interaction patterns.
In derivatives such as the salt of protonated this compound with the maleic acid monoanion, the zwitterionic character is maintained, with the proton from the dicarboxylic acid transferring to the pyridine nitrogen of the this compound molecule. semanticscholar.orgsemanticscholar.org
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₆N₂O₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2(1)/c | nih.gov |
The crystal structure of this compound is stabilized by a robust network of intermolecular hydrogen bonds. nih.gov X-ray analysis reveals N–H···O hydrogen bonds with N···O distances of 2.652 Å and 2.807 Å. nih.gov These interactions link the zwitterionic molecules into two distinct zigzag chains that extend along the b-axis of the crystal. nih.gov Further stability is provided by C–H···O interactions that crosslink these chains. nih.gov An intramolecular N–H···O hydrogen bond is also present within the molecule. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the strength of intermolecular interactions.
The FT-IR spectrum of solid this compound provides clear evidence of its functional groups and the influence of hydrogen bonding. nih.gov The spectrum, typically recorded in the 4000–400 cm⁻¹ region, shows characteristic absorption bands whose positions are shifted due to the strong intermolecular forces in the crystal. nih.gov For instance, the strong hydrogen bonding in carboxylic acid dimers typically results in a very broad O–H stretching band and a shift in the C=O carbonyl stretching frequency. nih.govuobabylon.edu.iq
Theoretical studies using Density Functional Theory (DFT) have been employed to assign the observed vibrational frequencies. nih.gov By comparing the experimental spectrum with calculated frequencies for both a monomer and a hydrogen-bonded dimer, researchers can confirm assignments for key vibrational modes. nih.gov Studies on alkali metal 2-aminonicotinates (derivatives) show characteristic shifts in the IR bands, indicating a change in the coordination environment and hydrogen-bonding network upon salt formation. researchgate.net
Table 2: Selected Experimental FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3400-3200 | N-H stretching vibrations (primary amine) | wpmucdn.comlibretexts.org |
| ~3000 (broad) | O-H stretching (from hydrogen-bonded carboxylic acid) | uobabylon.edu.iq |
| ~1710 | C=O stretching (carbonyl of carboxylic acid) | uobabylon.edu.iqlibretexts.org |
| ~1600 | N-H bending vibration | wpmucdn.com |
| 1350–1250 | C-N stretching (aromatic amine) | wpmucdn.com |
Note: Frequencies are approximate and can vary based on sample preparation and the specific hydrogen-bonding environment.
Raman spectroscopy is particularly effective for studying the low-frequency vibrations (typically below 200 cm⁻¹) that correspond to collective motions of the molecules in the crystal lattice (phonon modes). teledynevisionsolutions.com This "second fingerprint region" is highly sensitive to crystal packing and polymorphism. teledynevisionsolutions.com
In studies of multicomponent crystals of this compound with maleic acid, a Raman-active band is observed in the region of 300 cm⁻¹, which is attributed to vibrations involving the intramolecular O···H–N hydrogen bond. semanticscholar.org In a peroxosolvate derivative, [2AmNic+Mle+H₂O₂], low-frequency Raman spectra reveal intense bands at 44 cm⁻¹ and 94 cm⁻¹, which are associated with librational (rotational) motions of the molecules within the crystal lattice. semanticscholar.org The differences in the low-frequency Raman spectra between the hydrate (B1144303) and peroxosolvate forms of the maleic acid salt highlight the technique's sensitivity to subtle changes in crystal structure and intermolecular interactions. semanticscholar.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. It is a powerful tool for structural elucidation in solution.
¹H and ¹³C NMR spectra of this compound have been recorded, typically in a solvent like DMSO-d₆. chemicalbook.comguidechem.com The ¹H NMR spectrum shows distinct signals for the protons on the pyridine ring and those of the amino and carboxylic acid groups. The chemical shifts of these protons provide confirmation of the molecular structure. chemicalbook.com
Furthermore, NMR studies on derivatives, such as the alkali metal 2-aminonicotinates, reveal characteristic changes in the chemical shifts for both protons and carbons. researchgate.net These shifts occur as a result of the deprotonation of the carboxylic acid and the subsequent change in the electronic distribution within the molecule upon forming a salt, offering insight into the structural modifications in this series of compounds. researchgate.net
Table 3: Summary of Spectroscopic Techniques and Findings
| Technique | Key Information Obtained |
|---|---|
| X-ray Diffraction | Confirms zwitterionic form in solid state; reveals crystal packing and detailed intermolecular hydrogen bond network. nih.gov |
| Infrared (IR) Spectroscopy | Identifies functional groups (C=O, N-H, O-H) and shows frequency shifts due to strong hydrogen bonding. nih.govuobabylon.edu.iq |
| Raman Spectroscopy | Characterizes low-frequency lattice vibrations sensitive to crystal packing and polymorphism; probes specific hydrogen bonds. semanticscholar.orgsemanticscholar.org |
| NMR Spectroscopy (¹H, ¹³C) | Confirms molecular structure in solution; shows chemical shift changes in derivatives, indicating electronic redistribution. researchgate.net |
Proton (1H-NMR) and Carbon (13C-NMR) Chemical Shift Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. researchgate.netiosrjournals.org Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural confirmation. researchgate.netiosrjournals.org
In the ¹H-NMR spectrum of this compound, distinct signals are observed for the aromatic protons on the pyridine ring, as well as for the amino and carboxylic acid protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the ring. For instance, in a study of 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid in DMSO, the proton NMR data revealed a broad peak for the carboxylic acid proton at 13.71 ppm and a sharp singlet for the NH proton at 10.65 ppm. iosrjournals.org The aromatic protons exhibited a range of chemical shifts and coupling patterns, which were fully elucidated using correlation spectroscopy (COSY) techniques. iosrjournals.org
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. mdpi.com The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. In derivatives of this compound, the carbonyl carbon of the carboxylic acid group typically appears at a characteristic downfield chemical shift. mdpi.com Studies on various amino acid derivatives have shown that the chemical shifts of carbonyl carbons can be influenced by solvent polarity and intermolecular interactions. mdpi.com
The combined use of ¹H and ¹³C-NMR, often enhanced by two-dimensional techniques like COSY and Heteronuclear Single Quantum Coherence (HSQC), allows for the complete assignment of all proton and carbon signals, thus providing definitive structural confirmation. nih.gov
Table 1: Representative ¹H-NMR Chemical Shifts for a this compound Derivative
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (OH) | 13.71 | s (broad) |
| Amino (NH) | 10.65 | s |
| Pyridine Ring H | 8.45 | dd |
| Pyridine Ring H | 8.29 | dd |
| Phenyl Ring H | 8.31 | s |
| Phenyl Ring H | 7.87 | d |
| Phenyl Ring H | 7.53 | t |
| Phenyl Ring H | 7.34 | d |
| Pyridine Ring H | 6.95 | dd |
Data derived from a study on 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid in DMSO. iosrjournals.org
Electronic Spectroscopy
Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and fluorescence techniques, provides critical information about the electronic structure and photophysical behavior of molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. shu.ac.uk For organic molecules like this compound, these transitions typically involve the excitation of n (non-bonding) or π (pi) electrons to higher energy π* (pi-antibonding) orbitals. shu.ac.uk The resulting absorption spectrum displays bands corresponding to these electronic transitions, which are characteristic of the chromophores present in the molecule. shu.ac.uk
The absorption spectra of this compound and its derivatives are influenced by the substituents on the pyridine ring and the solvent environment. These factors can alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima (λmax). For instance, the presence of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift, respectively.
Studies have shown that charge-transfer characteristics can be observed in related aromatic compounds, indicating the potential for intramolecular charge transfer in derivatives of this compound. osti.gov The molar absorptivity (ε), a measure of the probability of a particular electronic transition, provides further insight into the nature of the transition. shu.ac.uk Generally, π → π* transitions exhibit higher molar absorptivities than n → π* transitions. shu.ac.uk
Table 2: Illustrative UV-Vis Absorption Data for Aromatic Compounds
| Compound Type | Transition Type | Typical λmax (nm) | Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|---|---|
| Aromatic Amines | π → π* | 230-270 | 8000-14000 |
| Aromatic Carboxylic Acids | π → π* | 200-230 | 10000-12000 |
| n → π* | 260-280 | 200-400 |
This table provides a general illustration of UV-Vis absorption characteristics for related functional groups.
Fluorescence Studies of Excited State Prototropism in Various Solvent Environments
Fluorescence spectroscopy investigates the light emitted by a molecule as it returns from an excited electronic state to its ground state. This technique is particularly useful for studying excited-state phenomena, such as proton transfer. rsc.orgacs.org
This compound exhibits interesting excited-state prototropism, where a proton can transfer between different sites within the molecule in the excited state. rsc.orgacs.org This process is highly sensitive to the solvent environment. rsc.orgacs.org The fluorescence emission spectrum can reveal the presence of different emitting species, such as the normal form and the tautomeric form resulting from proton transfer.
The solvatochromism and prototropism of this compound and its derivatives have been the subject of detailed investigations. acs.orgacs.org Changes in solvent polarity and the ability of the solvent to act as a hydrogen bond donor or acceptor can significantly affect the rates of excited-state proton transfer and the relative intensities of the fluorescence bands from the different species. rsc.orgacs.org Time-resolved fluorescence spectroscopy can provide further insights into the dynamics of these excited-state processes. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. creative-proteomics.comchemguide.co.uk
In a mass spectrometer, molecules are ionized, often by electron impact or electrospray ionization, to form a molecular ion (M+•). creative-proteomics.comchemguide.co.uk The m/z of the molecular ion peak directly provides the molecular weight of the compound. For this compound, the molecular ion would correspond to the mass of the C6H6N2O2 molecule.
The molecular ion is often energetically unstable and can undergo fragmentation, breaking into smaller charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragment ions is characteristic of the molecule's structure and provides valuable information for its identification.
For amino acids, common fragmentation pathways include the loss of a carboxyl group (-COOH) as a neutral molecule (loss of 45 Da) or the loss of an amino group (-NH2). libretexts.orgnih.gov The fragmentation of protonated amino acids has been studied in detail using high-resolution tandem mass spectrometry (MS/MS), which allows for the identification of previously unreported fragmentation products and provides a clearer picture of the fragmentation reactions. nih.gov The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. chemguide.co.uklibretexts.org For instance, the cleavage of bonds adjacent to the carbonyl group in carboxylic acids is a common fragmentation pathway. libretexts.org In amines, alpha-cleavage is a dominant process. libretexts.org
Table 3: Common Fragmentation Losses in Mass Spectrometry of Amino Acids
| Lost Fragment | Mass Loss (Da) |
|---|---|
| H₂O | 18 |
| NH₃ | 17 |
| COOH | 45 |
| CHO | 29 |
This table illustrates common neutral losses observed in the mass spectra of amino acids. libretexts.org
Computational Chemistry and Molecular Modeling Studies of 2 Aminonicotinic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Investigation of Tautomerism and Conformational Preferences (Amino vs. Imino Forms)
DFT calculations have been instrumental in exploring the tautomeric and conformational landscape of 2-aminonicotinic acid. Studies have focused on the relative stabilities of different conformers and tautomers, particularly the amino and imino forms.
Theoretical studies have identified four main conformers/isomers (C1, C2, C3, and C4). nih.gov Through DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set, the C1 conformer has been identified as the most stable form. nih.gov This stability is a key factor in determining which form is likely to be predominant and therefore dictates the molecule's subsequent chemical and physical behavior. Spectroscopic properties are often investigated for this most stable conformer. nih.gov
The potential for amino-imino tautomerism, a common phenomenon in related heterocyclic compounds like 2-aminopyridine (B139424), has also been a subject of investigation. researchgate.net While some studies on related molecules have shown that the amino tautomer is generally more stable, the energy difference can be influenced by substituents and environmental factors. researchgate.netrsc.org For instance, in some systems, the imino form can be stabilized by electron-accepting groups. researchgate.net Research on 2-aminopyridine has demonstrated that photo-irradiation can induce a reversible transformation from the amino to the imino tautomer, a process that can be tracked using infrared spectroscopy and DFT calculations. researchgate.net
Electronic Structure Analysis and Spectroscopic Property Prediction
DFT calculations have been extensively used to analyze the electronic structure of this compound and to predict its spectroscopic properties, which can then be compared with experimental data.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. nih.gov The energy gap between HOMO and LUMO provides insights into the charge transfer occurring within the molecule. nih.gov These calculations are often performed for both the monomeric and dimeric forms of the most stable conformer to understand how intermolecular interactions affect the electronic structure. nih.gov
Furthermore, DFT methods are employed to calculate vibrational frequencies. nih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to assign the observed vibrational modes. nih.gov The total energy distribution (TED) analysis is also used for a complete assignment of these modes. nih.gov Such comparisons between theoretical and experimental spectra for the most stable C1 conformer have shown good agreement. nih.gov
The prediction of electronic transitions using DFT helps in interpreting experimental UV-Vis absorption spectra. nih.gov For this compound, these spectra have been examined in solvents like ethanol (B145695) and water. nih.gov
Energetic and Geometric Analysis of Intramolecular and Intermolecular Interactions
DFT provides a powerful means to analyze the various non-covalent interactions that govern the structure and stability of this compound in both isolated and condensed phases.
Intramolecular Interactions: An important intramolecular interaction in this compound is the N-H···O hydrogen bond. nih.gov In its zwitterionic form, this interaction is present. nih.gov In multicomponent crystals with maleic acid, DFT calculations have revealed intramolecular O-H···O and O···H-N hydrogen bonds, which give rise to specific Raman-active vibrations around 300 cm⁻¹. mdpi.comsemanticscholar.org
Intermolecular Interactions: In the solid state, this compound exists in a zwitterionic form and is linked by intermolecular N-H···O hydrogen bonds, forming zigzag chains. nih.gov DFT calculations have been used to study the structure and vibrational frequencies of dimers linked by intermolecular O-H···O hydrogen bonds. nih.gov In multicomponent crystals with maleic and fumaric acids, the total enthalpy of intermolecular hydrogen bonds per structural unit has been estimated to be around 160 kJ/mol, with water molecules contributing significantly (about 90 kJ/mol). mdpi.com Periodic DFT calculations have been crucial in characterizing the hydrogen bond network in these crystals. mdpi.comsemanticscholar.org These calculations have also been used to estimate the enthalpy of charge-assisted hydrogen bonds in related systems, which can exceed 30 kJ·mol⁻¹. researchgate.net
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly concerning solvent effects and proton transfer mechanisms.
Studies on Solvent Effects on Molecular Conformation and Tautomeric Equilibria
MD simulations are employed to understand how the surrounding solvent molecules influence the conformation and tautomeric equilibrium of this compound. The presence of a solvent can significantly alter the relative stability of different conformers and tautomers compared to the gas phase.
In studies of multicomponent systems containing this compound and maleic acid in aqueous solution, MD simulations have been used to investigate the association processes. mdpi.com These simulations help in understanding the formation of heterodimers and the role of water in stabilizing these structures. mdpi.com The force field parameters used in these simulations are often refined using data from quantum chemical calculations to accurately describe strong intramolecular hydrogen bonds. mdpi.com The results from these simulations provide insights into the initial stages of co-crystallization from solution. mdpi.com
Analysis of Proton Transfer Mechanisms in Multicomponent Crystals
A key area of investigation using computational methods is the mechanism of proton transfer, especially in the formation of multicomponent crystals.
In hydrated multicomponent crystals of zwitterionic this compound with dicarboxylic acids like maleic and fumaric acid, a general scheme for proton transfer has been proposed and substantiated by theoretical calculations. mdpi.comsemanticscholar.org It is suggested that water molecules play a crucial role by forming a "water wire." This wire facilitates the transfer of a proton from the carboxylic acid group of the coformer to the carboxylate group of the zwitterionic this compound, ultimately influencing the crystal lattice formation. mdpi.comsemanticscholar.org MD simulations, in conjunction with DFT, have been used to model the interaction between protonated drug-like molecules and counterions in water, revealing the formation of stable assemblies through hydrogen bonding. researchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial for understanding the binding mode and affinity of a potential drug candidate.
Prediction of Binding Affinity and Interaction Modes with Biological Targets
Molecular docking studies have been instrumental in identifying and optimizing derivatives of this compound as inhibitors of various enzymes and receptors implicated in a range of diseases. These studies predict the binding affinity, often expressed as a docking score, Ki, or IC50 value, and detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of the target protein.
Derivatives of this compound have been investigated as potential inhibitors for several key biological targets:
Cyclooxygenase (COX) Enzymes: 2-Anilino nicotinic acid derivatives have been identified as potential COX-1 and COX-2 inhibitors. nih.gov Molecular docking studies revealed that the carboxylic acid moiety of these derivatives frequently forms hydrogen bonds with crucial residues like Arg120, Tyr355, and Tyr385 in the active site of COX-1. nih.gov
GABA(A) Receptors: Analogs of 6-aminonicotinic acid have shown low to mid-micromolar binding affinities for native GABA(A) receptors. uq.edu.aunih.gov Molecular interaction field calculations and docking studies on a homology model of the α1β2γ2 GABA(A) receptor have helped to predict and understand the cavities within the GABA binding pocket. uq.edu.aunih.gov
Dihydroorotate Dehydrogenase (DHODH): 2D and 3D Quantitative Structure-Activity Relationship (QSAR) studies have been performed on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of human DHODH. researchgate.net These studies help in rationalizing the structural requirements for inhibitory activity.
3-Hydroxyanthranilic Acid Dioxygenase (3-HAO): Derivatives of this compound 1-oxide have been investigated as inhibitors of 3-HAO, an enzyme involved in the kynurenine (B1673888) pathway which is linked to neurodegenerative diseases. unipr.it Molecular docking was used to predict the binding mode of these compounds and to understand the impact of different substituents on the pyridine (B92270) ring. unipr.it
Proton Pump ATPase: Novel imidazopyridine derivatives prepared from substituted this compound have been docked into the proton pump ATPase pocket (PDB ID: 4ux2). scilit.com These studies revealed that the compounds exhibit good inhibitory activity, with the standard drug AZD0865 showing a docking score of -7.112302 and interactions with Asn138 and Asp137. scilit.com
α-Amylase and α-Glucosidase: Derivatives of 5-amino-nicotinic acid have been studied as potential inhibitors of α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes. nih.govd-nb.info Molecular docking simulations have been used to understand the binding properties of these compounds. nih.govd-nb.info For instance, in one study, the amine group of a derivative was shown to form a hydrogen bond and a salt bridge with Asp300 of α-amylase. d-nb.info
Table 1: Predicted Binding Affinities and Key Interactions of this compound Derivatives with Biological Targets
| Derivative Class | Biological Target | Predicted Binding Affinity | Key Interacting Residues |
| 2-Anilino nicotinic acids | COX-1 | -5.94 to -8.62 kcal/mol (GlideScore) | Arg120, Tyr355, Tyr385 |
| 6-Aminonicotinic acid analogs | GABA(A) Receptor | Ki = 1.1-24 µM | - |
| Imidazopyridine derivatives | Proton Pump ATPase | Docking score of -7.112302 (for standard) | Asn138, Asp137 |
| 5-Amino-nicotinic acid thiourea (B124793) derivatives | α-Amylase | - | D197, W58, Y62, D300 |
Elucidation of Pharmacophore Features for Targeted Drug Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Elucidating these features is a critical step in targeted drug design, as it provides a blueprint for designing new molecules with improved affinity and selectivity.
Computational studies on this compound and its derivatives have shed light on their key pharmacophoric features:
Hydrogen Bond Donors and Acceptors: The amino (-NH2) and carboxylic acid (-COOH) groups of this compound are primary pharmacophoric features, acting as hydrogen bond donors and acceptors, respectively. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. These features are consistently observed to be crucial for binding to various targets. For instance, the carboxylic acid group is vital for interaction with COX enzymes. nih.gov
Aromatic Ring: The pyridine ring serves as a central scaffold and contributes to binding through aromatic and hydrophobic interactions with the target protein.
Substituent Effects: The nature and position of substituents on the pyridine ring and the amino group significantly influence the binding affinity and selectivity. For example, in the case of DHODH inhibitors, electronegative substituents on a biphenyl (B1667301) ring system attached to the nicotinic acid core were suggested to be important for strong inhibitory activity. researchgate.net Similarly, for α-amylase inhibitors derived from 5-amino-nicotinic acid, the presence of halogens at the para position of an attached phenyl ring was found to be ideal for inhibitory potential. d-nb.info
Some studies have explicitly mentioned the pharmacophoric character of the nicotinic acid group in the context of COX inhibition. researchgate.net 3D-QSAR studies on derivatives targeting DHODH and P2Y12 receptors have generated contour maps that highlight the regions where steric bulk, and electropositive or electronegative groups are favored or disfavored, providing a more detailed 3D pharmacophore model for guiding drug design. researchgate.netnih.gov
Table 2: Key Pharmacophore Features of this compound Derivatives for Drug Design
| Pharmacophore Feature | Description | Role in Ligand-Protein Interaction |
| Hydrogen Bond Donor | Typically the amino group (-NH2) | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the protein. |
| Hydrogen Bond Acceptor | Carboxylic acid group (-COOH), pyridine nitrogen | Forms hydrogen bonds with donor groups (e.g., amide protons, hydroxyl groups) on the protein. |
| Aromatic Ring | The pyridine ring | Participates in π-π stacking, hydrophobic, and other aromatic interactions. |
| Hydrophobic Features | Phenyl rings or other non-polar substituents | Occupy hydrophobic pockets in the binding site, contributing to binding affinity. |
| Electrostatic Features | Distribution of partial charges on the molecule | Guides the orientation of the ligand in the electrostatic field of the protein's active site. |
Biological and Pharmacological Investigations of 2 Aminonicotinic Acid and Its Derivatives
Enzyme Inhibition Studies
The capacity of 2-aminonicotinic acid and its related structures to inhibit specific enzymes is a key area of pharmacological research. These studies explore their potential to modulate metabolic and physiological pathways, which could be pivotal in developing new therapeutic agents.
Inhibition of 3-Hydroxyanthranilic Acid 3,4-Dioxygenase (3-HAO) and Implications for Neurodegenerative Diseases
3-Hydroxyanthranilic acid 3,4-dioxygenase (3-HAO) is a critical enzyme in the kynurenine (B1673888) pathway, the primary route for tryptophan metabolism. wikipedia.org This non-heme iron-dependent enzyme catalyzes the conversion of 3-hydroxyanthranilic acid (3-HAA) to 2-amino-3-carboxymuconate semialdehyde, which is a precursor for the synthesis of quinolinic acid. wikipedia.orgnih.govuniprot.org Quinolinic acid is an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor and has been implicated in the pathology of several neurodegenerative disorders due to its neurotoxic effects. nih.gov
Consequently, the inhibition of 3-HAO is considered a promising therapeutic strategy to reduce the production of quinolinic acid and mitigate neuronal damage. scbt.com Research has focused on developing small molecule inhibitors that can block the active site of HAAO. scbt.com For instance, 4-chloro-3-hydroxyanthranilate has been identified as a mechanism-based inactivator of 3-HAO. nih.gov Its inhibitory action involves the oxidation of the enzyme's active site Fe(II) to the inactive Fe(III) state. nih.gov While the therapeutic potential of inhibiting 3-HAO is clear, specific studies detailing the inhibitory activity of this compound against this enzyme are not extensively available in current literature.
Proton Pump ATPase Inhibitory Activity
The gastric hydrogen-potassium ATPase (H+/K+-ATPase), commonly known as the proton pump, is the enzyme responsible for the final step of acid secretion in the stomach. nih.govwikipedia.org Proton pump inhibitors (PPIs) are a class of drugs that irreversibly block this enzyme system, leading to a profound and sustained reduction in gastric acid production. wikipedia.orgclinpgx.org These drugs are typically acid-activated prodrugs, meaning they are administered in an inactive form and are converted to their active form in the acidic environment of the stomach's parietal cells. nih.govnih.gov The active form then covalently binds to cysteine residues on the H+/K+-ATPase, inactivating the pump. nih.gov
This mechanism of action has made PPIs a cornerstone in the treatment of acid-related disorders. nih.govmedchemexpress.com While the class of PPIs includes well-known substituted benzimidazoles like omeprazole (B731) and lansoprazole, investigations into the potential proton pump inhibitory activity of other chemical scaffolds, including this compound, are of interest for the development of new therapeutic agents. However, detailed research findings specifically documenting this compound as a proton pump ATPase inhibitor are not presently available.
Alpha-Amylase and Alpha-Glucosidase Inhibitory Potentials
Inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a well-established therapeutic approach for managing postprandial hyperglycemia in type II diabetes. nih.govmdpi.com These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting them, the rate of glucose absorption can be slowed, leading to better glycemic control. researchgate.net
While direct studies on this compound are limited, research on its isomer, 5-aminonicotinic acid, has yielded promising results. A series of synthesized 5-aminonicotinic acid derivatives demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) values for some of these derivatives were comparable to that of acarbose, a standard antidiabetic drug. researchgate.netnih.gov For α-amylase, the IC50 values of the derivatives ranged from 12.17 to 37.33 µg/mL, and for α-glucosidase, they ranged from 12.01 to 38.01 µg/mL. researchgate.netnih.gov Notably, derivatives containing halogen substituents (F, Cl, Br) at the para position of a phenyl ring showed enhanced inhibitory potential. nih.gov
| Compound Derivative | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
|---|---|---|
| Derivative 2 | 12.91 ± 0.04 | 12.72 ± 0.12 |
| Derivative 4 | 12.17 ± 0.14 | 12.01 ± 0.09 |
| Derivative 5 | 13.57 ± 0.17 | 13.68 ± 0.36 |
| Derivative 6 | 13.01 ± 0.07 | 13.11 ± 0.15 |
| Derivative 7 | 12.91 ± 0.08 | 12.79 ± 0.17 |
| Derivative 8 | 13.04 ± 0.02 | 12.99 ± 0.09 |
| Acarbose (Standard) | 10.98 ± 0.03 | 10.79 ± 0.17 |
Receptor Modulation and Binding Dynamics
The interaction of this compound and its derivatives with cellular receptors is another significant area of investigation. These interactions can trigger or block signaling pathways, influencing a wide range of physiological functions.
Retinoid X Receptor (RXR) Agonism and Selectivity
Retinoid X Receptors (RXRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. nih.gov There are three RXR subtypes: RXRα, RXRβ, and RXRγ. tocris.com RXRs play a central role in regulating gene expression by forming heterodimers with a variety of other nuclear receptors, including retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs). medchemexpress.commdpi.com This partnership is crucial for controlling processes such as cell growth, differentiation, and metabolism. nih.gov
The development of RXR agonists is an active area of research for conditions like cancer and metabolic diseases. nih.gov The chemical structure of many synthetic RXR agonists features an acidic moiety, which is critical for receptor activation. Notably, nicotinic acid has been incorporated as this acidic component in the design of some RXR agonists. mdpi.com This suggests that this compound, as a derivative of nicotinic acid, could potentially serve as a scaffold or component in the development of novel RXR modulators, although specific studies confirming its direct agonistic activity and selectivity are needed.
Investigations into General Enzyme Inhibition and Receptor Binding Mechanisms
The interaction between a molecule like this compound and its biological target, whether an enzyme or a receptor, is governed by fundamental biochemical principles. Enzyme inhibition, for instance, can be broadly classified as either reversible or irreversible. libretexts.org
Reversible inhibition involves non-covalent binding of the inhibitor to the enzyme, and can be further categorized:
Competitive inhibition: The inhibitor, structurally similar to the substrate, competes for the same active site. This type of inhibition can be overcome by increasing the substrate concentration. bioninja.com.au
Non-competitive inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, changing the shape of the active site and reducing its efficiency, regardless of substrate concentration. bioninja.com.au
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.org
Irreversible inhibition occurs when the inhibitor binds covalently to the enzyme, permanently deactivating it. libretexts.org
Similarly, the binding of a ligand to a receptor is a highly specific interaction, often described by its affinity (how strongly it binds) and its efficacy (its ability to produce a biological response). Ligands can be agonists, which activate the receptor, or antagonists, which block the receptor from being activated. nih.gov Understanding these general mechanisms is essential for interpreting the pharmacological profile of this compound and for designing derivatives with improved potency and selectivity.
Antimicrobial Activities
Derivatives of this compound have been a subject of significant research interest due to their potential antimicrobial properties. These compounds have demonstrated a breadth of activity against various pathogenic bacteria and fungi, indicating their potential as scaffolds for the development of new antimicrobial agents.
The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Certain hydrazides, amides, and thioamides derived from this compound have shown moderate tuberculostatic activity against Mycobacterium tuberculosis. nih.gov
More recent studies on related 2-aminopyridine (B139424) scaffolds have revealed potent activity. For instance, certain 2-aminopyridine derivatives demonstrated significant growth inhibition of Pseudomonas aeruginosa in specific media, with Minimum Inhibitory Concentration (MIC) values recorded as low as 1.6 µM. researchgate.net Other research has highlighted the efficacy of 2-amino-3-cyanopyridine (B104079) derivatives against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with reported MIC values of 0.039 µg·mL⁻¹.
The following table summarizes the antibacterial activity of selected this compound derivatives and related compounds against various bacterial strains.
| Derivative Type | Bacterial Strain | MIC Value |
| This compound Hydrazide/Amide | Mycobacterium tuberculosis | Moderate Activity |
| 2-Aminopyridine Derivative (SB002) | Pseudomonas aeruginosa | 1.6 µM |
| 2-Aminopyridine Derivative (SB023) | Pseudomonas aeruginosa | 13.5 µM |
| 2-Amino-3-cyanopyridine Derivative (2c) | Staphylococcus aureus | 0.039 µg·mL⁻¹ |
| 2-Amino-3-cyanopyridine Derivative (2c) | Bacillus subtilis | 0.039 µg·mL⁻¹ |
The exploration of this compound derivatives has yielded compounds with significant antifungal properties. A series of novel 2-aminonicotinamide derivatives were found to exhibit potent in vitro activity against Candida albicans, with MIC₈₀ values (the minimum concentration required to inhibit 80% of fungal growth) ranging from 0.0313 to 4.0 µg/mL. Notably, specific derivatives displayed excellent activity against C. albicans with an MIC₈₀ of 0.0313 µg/mL and also showed broad-spectrum activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans. mdpi.com The mechanism of action for some of these compounds is believed to involve targeting the fungal cell wall. mdpi.com
Another study focused on nicotinamide (B372718) derivatives identified a lead compound, 2-amino-N-(3-isopropylphenyl)nicotinamide, which was highly active against Candida albicans SC5314 with an MIC value of 0.25 μg/mL. mdpi.com This particular derivative also demonstrated potent activity against six strains of fluconazole-resistant C. albicans (MICs ranging from 0.125–1 μg/mL) and moderate activity against other Candida species, Cryptococcus neoformans, and Trichophyton strains. mdpi.com
The table below presents the antifungal efficacy of selected this compound derivatives.
| Derivative Class | Fungal Pathogen | MIC Value |
| 2-Aminonicotinamide Derivatives | Candida albicans | 0.0313 - 4.0 µg/mL (MIC₈₀) |
| 2-Aminonicotinamide Derivative (11g) | Candida albicans | 0.0313 µg/mL (MIC₈₀) |
| 2-Aminonicotinamide Derivative (11h) | Candida albicans | 0.0313 µg/mL (MIC₈₀) |
| 2-Aminonicotinamide Derivatives (11g/11h) | Fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, Cryptococcus neoformans | 0.0313 - 2.0 µg/mL (MIC₈₀) |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Candida albicans SC5314 | 0.25 µg/mL |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 µg/mL |
Anti-inflammatory Effects and Mechanisms
The anti-inflammatory potential of nicotinic acid and its derivatives has been linked to several molecular mechanisms. Studies on nicotinic acid have shown that it can exert substantial anti-inflammatory effects in human monocytes. nih.gov These effects are mediated through the GPR109A receptor and are independent of prostaglandin (B15479496) pathways. nih.gov Activation of this receptor leads to a reduction in the production and secretion of proinflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in response to Toll-like receptor (TLR) ligands. nih.gov
Furthermore, the anti-inflammatory action involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Nicotinic acid has been shown to reduce the phosphorylation of key signaling proteins IKKβ and IκBα, which ultimately inhibits the accumulation of nuclear p65 NF-κB. nih.gov Other related structures, such as isonicotinic acid derivatives, are also thought to exert their anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. nih.gov This suggests that derivatives of this compound may share similar mechanisms, acting on key pathways to modulate inflammatory responses.
Anticancer and Antiproliferative Activities
The structural motif of 2-aminopyridine, central to this compound, is found in various compounds investigated for their anticancer properties. Research into derivatives has shown promising results in both laboratory cell lines and in vivo models.
Derivatives containing structures related to this compound, such as 2-aminobenzothiazoles, have demonstrated significant antiproliferative effects against various human cancer cell lines. nih.gov For example, certain 2-aminobenzothiazole (B30445) derivatives containing a 1,3,4-oxadiazole (B1194373) moiety were evaluated for their anticancer activity against C6 rat glioma and A549 human lung adenocarcinoma cells. nih.gov The most active of these compounds exhibited potent effects, with half-maximal inhibitory concentration (IC₅₀) values of 4.63 µM and 39.33 µM, respectively. nih.gov
Other research has identified 2-aminobenzothiazole derivatives as potent inhibitors of key signaling proteins involved in cancer progression, such as VEGFR-2 and PI3Kα kinase. nih.gov One such derivative targeting PI3Kα was characterized as a highly potent inhibitor (IC₅₀ = 1.03 nM) and showed significant growth-inhibitory activity against the MCF-7 breast cancer cell line. nih.gov
The table below summarizes the in vitro cytotoxicity of selected compounds structurally related to this compound.
| Compound Class | Cancer Cell Line | IC₅₀ Value |
| 2-Aminobenzothiazole-1,3,4-oxadiazole Derivative | C6 (Rat Glioma) | 4.63 µM |
| 2-Aminobenzothiazole-1,3,4-oxadiazole Derivative | A549 (Human Lung Adenocarcinoma) | 39.33 µM |
| 2-Aminobenzothiazole Derivative (PI3Kα inhibitor) | MCF-7 (Human Breast Adenocarcinoma) | - (Significant growth inhibition) |
| 2-Aminobenzothiazole Derivative (VEGFR-2 inhibitor) | HT-29 (Human Colon Carcinoma) | - (Excellent antiproliferative activity) |
| 2-Aminobenzothiazole Derivative (VEGFR-2 inhibitor) | PC-3 (Human Prostate Carcinoma) | - (Excellent antiproliferative activity) |
| 2-Aminobenzothiazole Derivative (VEGFR-2 inhibitor) | A549 (Human Lung Adenocarcinoma) | - (Excellent antiproliferative activity) |
The anticancer potential of compounds related to this compound has also been investigated in living organisms. For instance, a potent 2-aminobenzothiazole derivative that acts as a VEGFR-2 inhibitor was evaluated in a transgenic zebrafish model. nih.gov In this model, the compound was observed to inhibit the formation of intersegmental vessels in a dose-dependent manner, demonstrating its anti-angiogenic potential, a crucial mechanism for halting tumor growth. nih.gov Other studies involving copper complexes of thiosemicarbazones, which can incorporate heterocyclic motifs, have shown a significant reduction in tumor volume in female Swiss albino mice bearing Ehrlich ascites carcinoma. griffith.edu.au These findings, while not directly on this compound derivatives, underscore the potential of related heterocyclic structures in in vivo anticancer applications.
Other Investigated Biological Activities
Antioxidant Properties and Cellular Protection
Currently, there is a notable lack of extensive research specifically detailing the antioxidant properties of this compound. While the broader class of nicotinic acid derivatives has been a subject of interest in various biological studies, specific data on the direct antioxidant capacity and cellular protective mechanisms of this compound are not widely available in the reviewed scientific literature.
Neuroprotective Effects Related to Quinolinic Acid Synthesis Inhibition
A significant area of investigation for derivatives of this compound is their role as inhibitors of quinolinic acid synthesis and the subsequent neuroprotective effects. Quinolinic acid is an endogenous excitotoxin implicated in the pathology of several neurodegenerative diseases. nih.gov Its neurotoxic effects are primarily mediated through the activation of N-methyl-D-aspartate (NMDA) receptors. wikipedia.org
Research has focused on the enzyme 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), which is responsible for the biosynthesis of quinolinic acid from 3-hydroxyanthranilic acid. nih.gov Inhibition of this enzyme is a key strategy for reducing the production of quinolinic acid and thus mitigating its neurotoxic effects.
A novel class of chemically stable inhibitors based on the this compound 1-oxide nucleus has been designed and evaluated for its ability to inhibit 3-HAO. nih.gov These derivatives have shown promise as potent inhibitors of this enzyme.
In Vitro and In Vivo Studies:
Initial in vitro evaluations of these newly synthesized compounds were conducted using brain tissue homogenates to determine their inhibitory activity on 3-HAO. Following these preliminary assessments, the most active inhibitor from this class was selected for further in vivo studies in rats. The results demonstrated that the selected this compound 1-oxide derivative was able to acutely reduce the production of quinolinic acid in the rat brain. nih.gov
These findings are significant as they provide a new pharmacological tool for studying the mechanisms underlying neurodegenerative diseases where elevated levels of quinolinic acid are observed. nih.gov The chemical stability of these this compound 1-oxides represents an improvement over previously reported substrate-analogue 3-HAO inhibitors, which suffered from poor chemical stability. nih.gov
The development of these potent and stable inhibitors of quinolinic acid synthesis opens a new avenue for research into neuroprotective therapies for a range of neuroinflammatory and neurodegenerative conditions. nih.gov
Below is a data table summarizing the key findings related to the inhibition of quinolinic acid synthesis by this compound derivatives.
| Derivative Class | Target Enzyme | Study Type | Key Finding | Reference |
| This compound 1-oxides | 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO) | In vitro (brain tissue homogenate), In vivo (rat model) | Acutely reduced the production of quinolinic acid in the rat brain. | nih.gov |
Role in Materials Science and Coordination Chemistry
2-Aminonicotinic Acid as a Ligand in Metal Coordination Compounds
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. nih.gov this compound, with its nitrogen and oxygen donor atoms, can act as an effective ligand. The presence of both the amino and carboxylic acid groups allows it to form stable chelate rings with metal ions.
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt (e.g., chloride or nitrate) with the ligand in a suitable solvent. The general procedure often includes dissolving the ligand and the metal salt in a specific molar ratio (e.g., 2:1 ligand to metal) and refluxing the mixture for several hours. academicjournals.org The resulting precipitate, the metal complex, is then filtered, washed, and dried.
These complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties:
Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.
Infrared (IR) Spectroscopy: Identifies the coordination sites of the ligand with the metal ion. Shifts in the vibrational frequencies of the C=O (carbonyl), N-H (amino), and pyridine (B92270) ring bands upon complexation indicate their involvement in bonding. ugm.ac.id
Electronic (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the central metal ion. scispace.com
Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which helps to deduce the geometry and the oxidation state of the metal ion. scispace.com
Thermogravimetric Analysis (TGA): Studies the thermal stability of the complexes and indicates the presence of coordinated water molecules. ugm.ac.id
Molar Conductivity Measurements: Determines whether the complexes are electrolytic or non-electrolytic in nature. academicjournals.org
Below is a representative table summarizing the properties of hypothetical metal complexes of this compound, based on findings for similar ligands.
| Metal Ion | Proposed Formula | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |
| Cr(III) | [Cr(L)₂(H₂O)₂]Cl | Electrolytic | 3.80 | Octahedral |
| Mn(II) | [Mn(L)₂(H₂O)₂] | Non-electrolytic | 5.91 | Octahedral |
| Fe(III) | [Fe(L)₂(H₂O)₂]Cl | Electrolytic | 5.95 | Octahedral |
| Co(II) | [Co(L)₂(H₂O)₂] | Non-electrolytic | 4.98 | Octahedral |
| Ni(II) | [Ni(L)₂] | Non-electrolytic | Diamagnetic | Square Planar |
| Cu(II) | [Cu(L)₂] | Non-electrolytic | 1.85 | Square Planar |
| Zn(II) | [Zn(L)₂] | Non-electrolytic | Diamagnetic | Tetrahedral |
| Cd(II) | [Cd(L)₂] | Non-electrolytic | Diamagnetic | Tetrahedral |
| VO(IV) | [VO(L)₂(H₂O)] | Non-electrolytic | 1.75 | Square Pyramidal |
| L represents the deprotonated 2-aminonicotinate ligand. |
The coordination number and the nature of the metal ion determine the geometry of the resulting complex. libretexts.org Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.org
This compound can coordinate with metal ions in several ways, but it most commonly acts as a bidentate ligand, binding through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five-membered chelate ring. Depending on the metal's coordination preference, other ligands such as water molecules can also coordinate to satisfy the metal's coordination number.
Octahedral Geometry: This is common for coordination number 6, where the central metal ion is surrounded by six donor atoms. libretexts.org For metals like Cr(III), Mn(II), Fe(III), and Co(II), two bidentate 2-aminonicotinate ligands and two water molecules can coordinate to form an octahedral structure.
Square Planar Geometry: This geometry is often observed for d⁸ metal ions like Ni(II) and Cu(II) with a coordination number of 4. libretexts.org In these cases, two bidentate 2-aminonicotinate ligands would coordinate with the metal ion.
Tetrahedral Geometry: This is another common geometry for coordination number 4, particularly for d¹⁰ ions like Zn(II) and Cd(II). libretexts.org
Square Pyramidal Geometry: This geometry is characteristic of oxovanadium(IV) complexes, where the vanadyl ion (VO²⁺) often exhibits a coordination number of 5. libretexts.org
The specific coordination mode and resulting geometry are influenced by factors such as the metal-to-ligand ratio, the pH of the reaction medium, and the presence of other coordinating species. nih.gov
Applications in Polymer Chemistry
The functional groups on this compound make it a potential monomer for the synthesis of specialty polymers. The amino and carboxylic acid groups can participate in polymerization reactions to form amide linkages.
Poly(amide-imide)s are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. researchgate.net The synthesis of such polymers can be achieved through direct polycondensation of diamines and diacids. While specific research on poly(thiourea-amide-imide)s derived from this compound is not widely available, the principles of poly(amide-imide) synthesis can be applied.
A general route to organo-soluble and thermally stable poly(amide-imide)s involves the reaction of a diacid containing a pre-formed imide ring with a diamine. researchgate.net The incorporation of flexible linkages, such as thioether or thiourea (B124793) groups, into the polymer backbone can enhance solubility in organic solvents by disrupting chain packing and increasing conformational flexibility. researchgate.net A hypothetical synthesis using a derivative of this compound could involve converting it into a diacid-diimide monomer, which would then be polymerized with a sulfur-containing diamine to introduce the thiourea or related linkage. The resulting poly(thiourea-amide-imide) would be expected to exhibit good solubility and thermal resistance, making it suitable for applications in high-temperature environments. researchgate.net
Development of Advanced Materials, Coatings, and Functional Surfaces
The development of advanced materials with tailored properties is a significant area of materials science. Functional coatings can provide surfaces with properties such as antibacterial activity, hydrophobicity, or specific reactivity. mdpi.comfraunhofer.de
This compound can be utilized in the creation of functional surfaces due to its ability to bind to substrates and subsequently interact with other molecules or ions. For instance, a surface could be functionalized by covalently attaching this compound. The pyridine and amino groups on the anchored molecule would then be available to coordinate with metal ions known for their antimicrobial properties, such as silver or copper, creating an antibacterial surface. nih.gov This approach is part of a broader strategy to develop multifunctional materials that combine several properties in a single system. mdpi.com
Formation and Stabilization of Multicomponent Crystals (Cocrystals and Salts)
Crystal engineering is a field focused on designing and synthesizing solid-state structures with desired properties. turkjps.org Multicomponent crystals, such as cocrystals and salts, are crystalline materials composed of two or more different molecules held together in the same crystal lattice. nih.gov This approach is widely used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and dissolution rate. researchgate.net
This compound is an excellent candidate for forming multicomponent crystals due to its hydrogen bond donor (amino and carboxylic acid OH) and acceptor (carboxylate C=O and pyridine nitrogen) sites. turkjps.org
Cocrystals: These are formed when the components (an API and a coformer) interact via non-ionic interactions, primarily hydrogen bonds. nih.gov The difference in pKa between the components is typically small (ΔpKa < 2). nih.gov this compound can act as a coformer, forming robust hydrogen-bonded networks with an API, leading to a stable cocrystal structure.
Salts: When there is a significant difference in pKa (ΔpKa > 3) between an acidic and a basic component, a proton is transferred from the acid to the base, resulting in the formation of a salt. nih.gov this compound, being amphoteric, can act as either an acid (donating a proton from its carboxylic acid group) or a base (accepting a proton at its pyridine nitrogen or amino group) to form salts with other molecules.
The formation of these multicomponent systems relies on the predictable formation of intermolecular synthons, which are structural units formed by intermolecular interactions. turkjps.org The ability of this compound to form these reliable hydrogen-bonded synthons makes it a valuable tool for stabilizing crystal lattices and improving the physical properties of solid materials. mdpi.com
Analytical Applications of 2 Aminonicotinic Acid
Utilization as a Reagent in Analytical Chemistry
2-Aminonicotinic acid serves as a versatile reagent in analytical chemistry, primarily due to its capacity to form stable complexes with various metal ions. This property is harnessed for the detection and quantification of other compounds. The presence of both a carboxylic acid and an amino group on the pyridine (B92270) ring allows this compound to act as a bidentate or potentially a multidentate ligand, forming coordination compounds with metal centers. This complexation can lead to changes in the solution's spectroscopic properties, which can be measured for analytical purposes.
One of the notable applications of this compound is as a ligand for the preparation of copper(II)-organic coordination compounds scientificlabs.co.uk. The formation of these complexes can be monitored to determine the concentration of copper(II) ions in a sample. The stability and stoichiometry of the metal-ligand complexes are crucial factors that determine the sensitivity and accuracy of the analytical method.
Beyond its role as a complexing agent, derivatives of this compound have also been explored. For instance, various acids, amides, thioamides, esters, and hydrazides have been synthesized from related this compound structures researchgate.net. These derivatives can exhibit altered reactivity and selectivity, expanding the range of analytes that can be detected.
Spectrophotometric Methods for Detection and Quantification of Other Compounds
Spectrophotometry is a widely used analytical technique that relies on the measurement of light absorption by a chemical substance at a specific wavelength. This compound and its derivatives have the potential to be utilized in spectrophotometric methods, particularly for the determination of metal ions. When this compound forms a complex with a metal ion, the resulting coordination compound often exhibits a distinct color and, consequently, a unique absorption spectrum in the ultraviolet-visible (UV-Vis) region.
The complexation of nicotinic acid, a related compound, with various metal ions of biological interest, including Cu(II), Zn(II), and Mn(II), has been studied, and the stability constants of the resulting complexes have been determined orientjchem.org. Such studies provide a foundation for developing spectrophotometric methods, as the absorbance of the metal-ligand complex is proportional to the concentration of the metal ion, according to the Beer-Lambert law. The formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes has been established for nicotinic acid, indicating the versatility of this class of compounds in coordination chemistry orientjchem.org.
While direct spectrophotometric methods employing this compound as the primary chromogenic reagent for quantifying other compounds are not extensively documented in readily available literature, the spectroscopic properties of its metal complexes are a subject of study. The UV-Vis spectra of copper(II) complexes with various amino acids have been used to determine the local symmetry of the copper ions uvt.ro. It is reasonable to infer that the coordination of metal ions by this compound would lead to measurable changes in the UV-Vis spectrum, which could be exploited for quantitative analysis. The table below illustrates the type of data that would be relevant for such a spectrophotometric method, based on studies of similar compounds.
| Metal Ion | Ligand | Wavelength of Maximum Absorbance (λmax) | Stoichiometry (Metal:Ligand) | Reference |
|---|---|---|---|---|
| Copper(II) | Histidine | Not Specified | 1:2 | uvt.ro |
| Copper(II) | Methionine | Not Specified | 1:2 | uvt.ro |
| Copper(II) | Threonine | Not Specified | 1:2 | uvt.ro |
| Copper(II) | Nicotinic Acid | Not Specified | Multiple species (e.g., 1:1, 1:2) | orientjchem.org |
Development of Novel Analytical Probes
The development of novel analytical probes, particularly fluorescent chemosensors, is a significant area of research in analytical chemistry. These probes are designed to selectively bind to a specific analyte, resulting in a measurable change in their fluorescence properties. The general design of such probes involves a recognition unit (a chelating agent) that binds to the target analyte and a signaling unit (a fluorophore) that reports this binding event.
This compound, with its inherent ability to coordinate with metal ions, is a promising candidate for use as a building block in the synthesis of such probes. The amino and carboxylic acid groups can serve as the recognition unit for metal ions. By chemically linking a fluorophore to the this compound backbone, a new chemosensor can be created. The binding of a metal ion to the this compound moiety could modulate the fluorescence of the attached fluorophore through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
While specific examples of analytical probes directly synthesized from this compound are not prevalent in the reviewed literature, the synthesis of fluorescently labeled amino acids as building blocks for bioactive molecules is a well-established concept researchgate.net. This principle can be extended to the creation of analytical probes. The table below outlines the fundamental components of a hypothetical fluorescent probe based on this compound.
| Probe Component | Function | Potential Moiety from this compound |
|---|---|---|
| Recognition Unit | Binds selectively to the target analyte (e.g., a metal ion). | The 2-aminopyridine-3-carboxylic acid structure provides a chelating site. |
| Signaling Unit | Undergoes a change in its spectroscopic properties upon analyte binding. | A fluorophore (e.g., coumarin, fluorescein) could be chemically attached. |
| Linker | Connects the recognition and signaling units. | A stable chemical bond would be formed between the this compound and the fluorophore. |
The development of such probes would enable the sensitive and selective detection of various analytes, contributing to advancements in environmental monitoring, clinical diagnostics, and biological research.
Future Research Directions and Translational Perspectives
Exploration of Green Chemistry Approaches for Sustainable Synthesis
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern pharmaceutical chemistry. For 2-aminonicotinic acid and its derivatives, a shift towards green chemistry principles is crucial for sustainable production.
One promising approach involves the use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of this compound derivatives. For instance, reacting 2-chloronicotinic acid with various amines under microwave irradiation has proven to be an effective method. researchgate.netresearchgate.net The optimal conditions for these reactions often involve using water as a solvent, which further enhances the green credentials of the process. researchgate.net
Furthermore, solvent- and catalyst-free synthesis methods are being explored. A notable example is the synthesis of 2-anilino nicotinic acid derivatives, which can be achieved by reacting 2-chloronicotinic acid with primary aromatic amines without the need for a solvent or catalyst. This not only simplifies the reaction setup but also minimizes waste generation.
The exploration of biocatalysis presents another exciting frontier. Utilizing enzymes to catalyze the synthesis of this compound and its analogs could offer high selectivity and milder reaction conditions, further reducing the environmental impact of production.
A patented method for synthesizing this compound highlights a process that is simple, easy to control, and environmentally friendly, with a total yield of up to 89.2%. This method starts with 2-chloro-3-trichloromethylpyridine and reacts it with liquid ammonia (B1221849), followed by hydrolysis under alkaline conditions. The use of readily available industrial raw materials also provides a significant cost advantage.
Advanced High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) is an indispensable tool for rapidly assessing the biological activity of large compound libraries. For this compound derivatives, advanced HTS assays are pivotal for uncovering novel therapeutic applications.
The design and implementation of cell-based HTS assays are crucial for identifying modulators of specific cellular pathways. For instance, screening libraries of this compound analogs against various cancer cell lines can reveal compounds with potent antiproliferative activity. Similarly, assays utilizing fluorescent reporters in cells expressing specific receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), can identify novel agonists or antagonists. nih.gov
The availability of diverse screening libraries is fundamental to the success of HTS campaigns. Large, chemically diverse libraries of small molecules, including those with hit-like and lead-like properties, provide a rich source for identifying initial hits. thermofisher.com Specialized libraries focused on particular target classes, such as G-protein coupled receptors (GPCRs) or kinases, can also be employed to screen for activity against specific biological targets.
In-Depth Mechanistic Elucidation of Observed Pharmacological Effects
A thorough understanding of the mechanism of action is paramount for the rational design and optimization of drug candidates. For this compound derivatives that exhibit promising biological activity, in-depth mechanistic studies are essential.
Given the structural similarity to nicotinic acid, a primary area of investigation is the interaction of these derivatives with nicotinic acetylcholine receptors (nAChRs) . Pharmacological characterization at native and recombinant nAChR subtypes can reveal whether these compounds act as agonists, antagonists, or allosteric modulators. researchgate.net Understanding the structure-activity relationships (SAR) at different nAChR subtypes is critical for developing selective ligands.
Many biologically active molecules, including derivatives of nicotinic acid, function as enzyme inhibitors . Investigating the inhibitory potential of this compound derivatives against a panel of relevant enzymes can uncover novel mechanisms of action. For example, derivatives of 5-amino-nicotinic acid have been shown to inhibit α-amylase and α-glucosidase, suggesting a potential application in the management of diabetes.
In the context of cancer, elucidating the cellular pathways affected by this compound derivatives is crucial. Studies could focus on their effects on cell cycle progression, apoptosis, and signal transduction pathways to identify the specific molecular targets responsible for their anticancer activity.
Integration of Artificial Intelligence and Machine Learning for Predictive Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid and accurate prediction of molecular properties and biological activities.
Quantitative Structure-Activity Relationship (QSAR) models powered by machine learning algorithms can be developed to predict the biological activity of novel this compound derivatives. researchgate.netnih.gov These models use molecular descriptors to establish a mathematical relationship between the chemical structure and the observed activity, allowing for the in silico screening of virtual libraries and the prioritization of compounds for synthesis.
Furthermore, generative AI models can be employed for the de novo design of this compound derivatives with desired properties. By learning from existing data, these models can propose novel chemical structures that are predicted to have high potency, selectivity, and favorable ADMET characteristics.
Preclinical and Clinical Development of Promising this compound Derivatives
The ultimate goal of drug discovery is the successful translation of promising preclinical candidates into safe and effective medicines.
Preclinical in vivo studies are essential to evaluate the efficacy and safety of lead compounds in animal models of disease. For example, a study on 2-aminobenzothiazole (B30445) derivatives, a related scaffold, demonstrated sustained antihyperglycemic effects in a diabetic rat model with low acute oral toxicity. nih.gov Similar preclinical evaluations are necessary for promising this compound derivatives to establish proof-of-concept and identify a therapeutic window.
While no this compound derivatives are currently in clinical trials, the broader class of pyridine-containing compounds is well-represented in clinically approved drugs. This provides a strong precedent for the potential of this scaffold to yield successful therapeutic agents. rsc.org A prodrug strategy involving esters of 6-aminonicotinic acid has been explored to improve the therapeutic window and reduce neurotoxicity, highlighting an approach that could be applied to other promising derivatives to facilitate their clinical development. nih.gov
Addressing Challenges in Specificity, Potency, and Safety Profiles
Despite the therapeutic promise, the development of this compound derivatives is not without its challenges. Addressing issues of specificity, potency, and safety is critical for successful clinical translation.
Specificity and Selectivity: Achieving high selectivity for a specific biological target while minimizing off-target effects is a major hurdle. For derivatives targeting nAChRs, the high degree of homology among subtypes makes it challenging to develop highly selective ligands. nih.gov Structure-based drug design and computational modeling can aid in the rational design of more selective compounds.
Potency: While initial hits from screening campaigns may exhibit modest activity, significant medicinal chemistry efforts are often required to optimize potency to the nanomolar or even picomolar range. This involves extensive structure-activity relationship (SAR) studies to identify key structural modifications that enhance binding affinity and efficacy.
Safety Profile: A thorough toxicological assessment is crucial to ensure the safety of any new drug candidate. The parent compound, this compound, is known to cause skin and eye irritation and may cause respiratory irritation. nih.gov The safety profiles of its derivatives must be carefully evaluated for potential liabilities, including cytotoxicity, genotoxicity, and off-target toxicities. Early in silico and in vitro toxicity screening can help to de-risk candidates before they advance to more expensive in vivo studies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-aminonicotinic acid, and how do reaction conditions influence purity and yield?
- Methodological Answer : this compound (2-ANA) is synthesized via condensation reactions using precursors like pyridine derivatives and nitriles. For example, it can be prepared by reacting 2-aminopyridine with carboxylic acid derivatives under acidic or basic conditions. Metal complexation methods, such as combining 2-ANA with lanthanum/cerium nitrates and NaOH, are also employed for specialized applications (e.g., polymer stabilization) . Optimizing pH, temperature, and stoichiometry is critical; excessive heating (>300°C) may induce decomposition, as observed in thermal studies .
Q. How can researchers characterize the spectroscopic properties of this compound to confirm structural integrity?
- Methodological Answer : UV-Vis spectroscopy (200–400 nm in ethanol/water) identifies electronic transitions, while FT-IR detects functional groups like NH₂ (stretching at ~3400 cm⁻¹) and COOH (broad peak ~2500–3300 cm⁻¹). Computational methods, such as density functional theory (DFT), validate experimental spectra by modeling HOMO-LUMO gaps and dimeric interactions, which are critical for understanding electronic behavior .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Methodological Answer : 2-ANA is soluble in polar solvents like water, ethanol, and DMSO. For aqueous solutions, maintain pH >5 to deprotonate the carboxylic acid group and enhance solubility. Pre-saturate solvents with inert gases (e.g., N₂) to prevent oxidation during long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, density) for this compound?
- Methodological Answer : Discrepancies in melting points (295–297°C vs. 253.51°C) and density (1.3471 vs. 1.417 g/cm³) may arise from polymorphic forms or measurement techniques. Use differential scanning calorimetry (DSC) to confirm thermal transitions and X-ray diffraction (XRD) to identify crystalline phases. Cross-validate results with high-purity standards and controlled heating rates .
Q. What experimental designs are effective for evaluating this compound’s role in polymer thermal stabilization?
- Methodological Answer : Incorporate 2-ANA into polymer matrices (e.g., PVC) and assess thermal stability via thermogravimetric analysis (TGA) under nitrogen/air atmospheres. Monitor degradation onset temperatures and compare activation energies using the Flynn-Wall-Ozawa method. Rheological tests (e.g., torque measurements) can quantify stabilization efficacy by tracking viscosity changes during thermal stress .
Q. How do computational methods enhance understanding of this compound’s electronic properties and reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP functional with 6-311++G(d,p) basis sets) model HOMO-LUMO gaps, charge distribution, and dimerization energy. Compare computed IR/Raman spectra with experimental data to validate electronic transitions. Molecular dynamics simulations predict solvation effects and binding affinities in drug conjugates .
Q. What strategies address conflicting results in alkylation activity studies of this compound-based antineoplastic agents?
- Methodological Answer : For nitrogen mustard conjugates, perform kinetic assays (e.g., UV-Vis monitoring of alkylation rates) under varying pH and temperature. Use LC-MS to identify intermediates and competing reaction pathways. Comparative studies with structural analogs (e.g., aspirin conjugates) isolate the role of the 2-ANA moiety in cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
